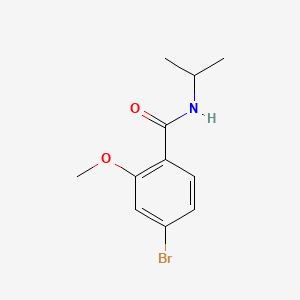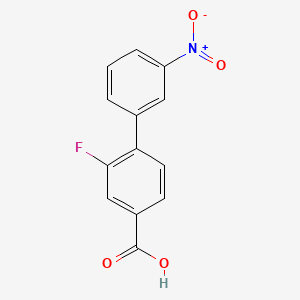
5-Methyl-1-oxido-2-propan-2-ylpyrazin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1-oxido-2-propan-2-ylpyrazin-1-ium is a heterocyclic organic compound with a pyrazine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-oxido-2-propan-2-ylpyrazin-1-ium typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyrazine with isopropylamine, followed by oxidation to introduce the oxido group. The reaction conditions often require a solvent such as acetonitrile and a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-1-oxido-2-propan-2-ylpyrazin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxides.
Reduction: Reduction reactions can convert the oxido group back to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution reactions can introduce various functional groups onto the pyrazine ring.
Applications De Recherche Scientifique
5-Methyl-1-oxido-2-propan-2-ylpyrazin-1-ium has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Methyl-1-oxido-2-propan-2-ylpyrazin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The oxido group plays a crucial role in these interactions, often forming hydrogen bonds or participating in redox reactions. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methyl-1-oxooctahydropyrrolo[1,2-a]pyrazin-5-ium iodide
- 5-Methyl-3-oxooctahydropyrrolo[1,2-a]pyrazin-5-ium iodide
- 1,1-Dimethyl-5-oxo-1,4-diazepan-1-ium iodide
Uniqueness
5-Methyl-1-oxido-2-propan-2-ylpyrazin-1-ium is unique due to its specific structural features, such as the presence of the oxido group and the isopropyl substituent. These features confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
116513-25-8 |
|---|---|
Formule moléculaire |
C8H12N2O |
Poids moléculaire |
152.197 |
Nom IUPAC |
5-methyl-1-oxido-2-propan-2-ylpyrazin-1-ium |
InChI |
InChI=1S/C8H12N2O/c1-6(2)8-4-9-7(3)5-10(8)11/h4-6H,1-3H3 |
Clé InChI |
KWXLXVHBXYODKW-UHFFFAOYSA-N |
SMILES |
CC1=NC=C([N+](=C1)[O-])C(C)C |
Synonymes |
Pyrazine, 2-methyl-5-(1-methylethyl)-, 4-oxide (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-Cyano-6-hydroxy-1,4-dimethyl-5-[2-nitro-4-(pentyloxycarbonyl)phenylazo]-2-pyridone](/img/structure/B568098.png)



![5,7-Dimethyloxazolo[5,4-d]pyrimidine](/img/structure/B568102.png)

